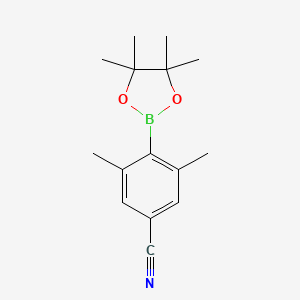
2,6-ジメチル-4-シアノフェニルボロン酸ピナコールエステル
説明
Synthesis Analysis
The synthesis of compounds with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group can involve several steps . For example, borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst can form pinacol benzyl boronate .Chemical Reactions Analysis
The chemical reactions involving compounds with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group can vary . For instance, these compounds can undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .科学的研究の応用
創薬とドラッグデリバリー
この化合物は、創薬およびドラッグデリバリーシステムにおける可能性が高く評価されています。 ボロン担体として、中性子捕捉療法に適しており、これは標的型のがん治療です 。ボロン酸エステルの水安定性は重要な要素であり、特に生理的pHで加水分解しやすい傾向があります。 この特性は、医薬品用途を開発する際に慎重に考慮する必要があります .
加水分解研究
この化合物を含むフェニルボロン酸ピナコールエステルの加水分解は、反応が芳香環の置換基に依存するため、関心の対象となっています。 特に生理的pHでのこのプロセスの速度論を理解することは、生物学的システムにおける用途にとって重要です .
鈴木・宮浦カップリング
この化合物は、鈴木・宮浦カップリング反応の基質であり、炭素-炭素結合を形成するための有機合成における主要な方法です。 この反応におけるその使用は、反応性と低毒性によるものであり、複雑な有機分子の合成における貴重なツールとなっています .
スルフィンアミド誘導体の合成
これは、ジエチルアミノ硫黄三フッ化物(DAST)とフェニルトリフルオロホウ酸カリウムと反応させることにより、スルフィンアミド誘導体を合成するために使用できます。 この用途は、潜在的な薬理学的特性を持つ新規化合物の開発において重要です .
プロト脱ボロン化研究
電子豊富なボロン酸エステルとして、プロト脱ボロン化研究にも使用されます。 このプロセスは、分子からボロン基を除去することに伴い、さまざまな用途のために化合物の特性を変更するために不可欠です .
材料科学
材料科学では、この化合物の独自の特性が、特定の特性を持つ新しい材料を開発するために探求されています。 さまざまな条件下での安定性と反応性は、この研究分野の重要な要素です .
分析化学
分析化学では、この化合物は、その特定の反応性により、さまざまな分析対象物を検出するための試薬として機能します。 高精度のセンサーやアッセイの開発に使用されます .
化学教育
最後に、この化合物は、さまざまな化学反応や原理を実証するために化学教育で使用されます。 その反応性とそれが受ける変換は、有機化学を学ぶ学生のための実際的な例として役立ちます .
生化学分析
Biochemical Properties
3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile plays a significant role in biochemical reactions, primarily as a reagent in the synthesis of complex organic molecules. It interacts with enzymes and proteins that facilitate the Suzuki-Miyaura cross-coupling reactions. The compound’s boronic ester group allows it to form stable complexes with various biomolecules, enhancing its reactivity and specificity in biochemical processes .
Cellular Effects
The effects of 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile on cellular processes are multifaceted. It influences cell function by participating in the synthesis of bioactive molecules that can modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can be used to create molecules that act as inhibitors or activators of specific signaling pathways, thereby affecting cellular responses and functions .
Molecular Mechanism
At the molecular level, 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile exerts its effects through its boronic ester group, which facilitates the formation of covalent bonds with biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the target molecule. The compound’s ability to form stable complexes with enzymes and proteins allows it to modulate biochemical pathways and influence gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but its reactivity can decrease over extended periods. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings where it is used to modulate biochemical pathways .
Dosage Effects in Animal Models
The effects of 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile vary with different dosages in animal models. At lower doses, the compound can effectively modulate biochemical pathways without causing significant adverse effects. At higher doses, it can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s toxicity significantly increases .
Metabolic Pathways
3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is involved in metabolic pathways that include its interaction with enzymes and cofactors necessary for its activation and subsequent reactions. The compound can affect metabolic flux and alter metabolite levels, particularly in pathways related to its role in organic synthesis and biochemical modulation .
Transport and Distribution
Within cells and tissues, 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target areas, enhancing its efficacy in biochemical reactions. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific biomolecules .
Subcellular Localization
The subcellular localization of 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity and function, as it ensures that the compound interacts with the appropriate biomolecules to exert its biochemical effects .
特性
IUPAC Name |
3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO2/c1-10-7-12(9-17)8-11(2)13(10)16-18-14(3,4)15(5,6)19-16/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRAEAXDVWNAAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



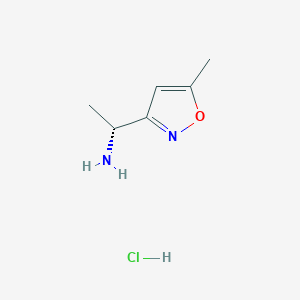
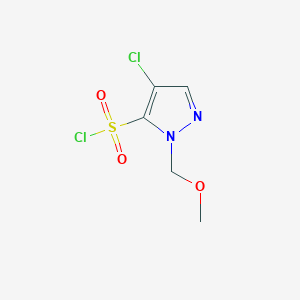
![3-[1-(2-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1460152.png)
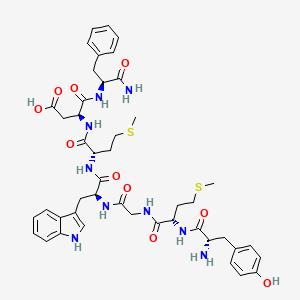
![4-[(Dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid hydrochloride](/img/structure/B1460156.png)

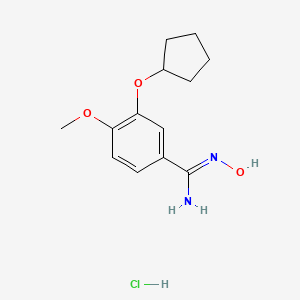
![N-[(2-Methyl-7-pyrrolidin-2-ylpyrazolo[1,5-a]pyrimidin-6-yl)methyl]acetamide dihydrochloride](/img/structure/B1460161.png)
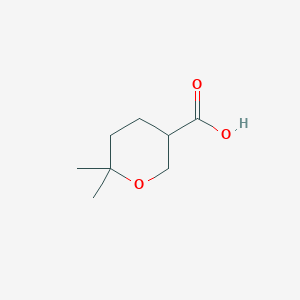
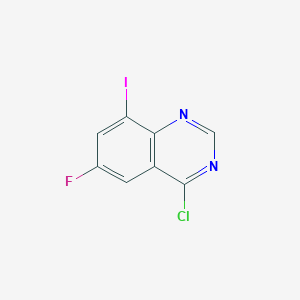
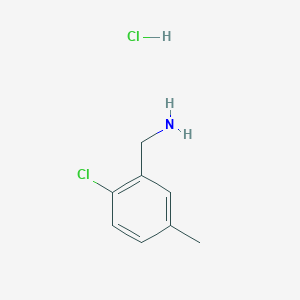
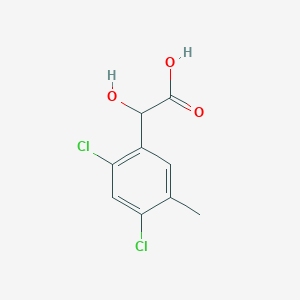
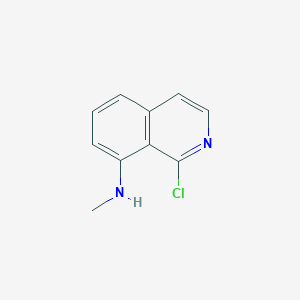
![4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1460172.png)